molecular formula C8H6ClF3O B3163039 4-Chloro-1-methoxy-2-(trifluoromethyl)benzene CAS No. 883497-29-8

4-Chloro-1-methoxy-2-(trifluoromethyl)benzene

Cat. No. B3163039
CAS RN: 883497-29-8
M. Wt: 210.58 g/mol
InChI Key: XTSYMXDINZLUEV-UHFFFAOYSA-N
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Description

4-Chloro-1-methoxy-2-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 1824603-79-3 . It has a molecular weight of 224.61 . It is a liquid at room temperature and is stored at temperatures between 2-8°C . The compound is known for its purity, which is around 97% .


Physical And Chemical Properties Analysis

4-Chloro-1-methoxy-2-(trifluoromethyl)benzene is a liquid at room temperature . It has a molecular weight of 224.61 and is stored at temperatures between 2-8°C .

Scientific Research Applications

Intermediate in Dye Synthesis

4-Chloro-1-methoxy-2-(trifluoromethyl)benzene can be used as an intermediate in the synthesis of dyes . The specific properties of this compound can contribute to the development of dyes with unique color profiles and stability.

Pharmaceutical Applications

This compound can also be used in the synthesis of various pharmaceuticals . Its unique structure can be leveraged to create drugs with specific therapeutic effects.

Pesticide Production

4-Chloro-1-methoxy-2-(trifluoromethyl)benzene can be used in the production of pesticides . The trifluoromethyl group can enhance the effectiveness of pesticides, making them more potent against pests.

Insecticide and Herbicide Synthesis

In addition to pesticides, this compound can also be used in the synthesis of insecticides and herbicides . The presence of the trifluoromethyl group can increase the potency of these products.

5. Solvent in Paint and Coating Formulations This compound can be used as a solvent, mainly in paint and coating formulations . Its chemical properties can contribute to the overall performance of the paint or coating, including drying time, finish quality, and durability.

Synthesis of Aryl Trifluoromethyl Ethers

4-Chloro-1-methoxy-2-(trifluoromethyl)benzene can be used in the preparation of aryl trifluoromethyl ethers . These ethers have various applications, including in pharmaceuticals and agrochemicals.

7. Research on Reactions at the Benzylic Position This compound can be used in research studying reactions at the benzylic position . This includes investigations into free radical bromination, nucleophilic substitution, and oxidation.

Exploration of α-Bromination Reactions

4-Chloro-1-methoxy-2-(trifluoromethyl)benzene can be used in research exploring α-bromination reactions . This can provide valuable insights into the effects of reaction time, temperature, and dosage of the brominating agent.

Safety and Hazards

The compound is associated with certain hazards and safety precautions. It is labeled with the GHS07 pictogram and the signal word “Warning” is used to indicate potential hazards . The specific hazard statements and precautionary statements are not provided in the search results.

properties

IUPAC Name

4-chloro-1-methoxy-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSYMXDINZLUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-methoxy-2-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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